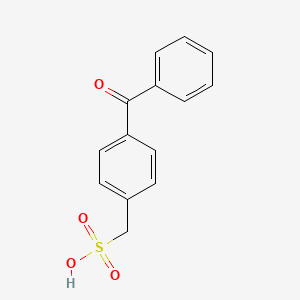

Benzenemethanesulfonic acid, 4-benzoyl-

Description

Contextualization within Aromatic Sulfonic Acids and Benzoyl-Substituted Compounds

Benzenemethanesulfonic acid, 4-benzoyl- is a hybrid structure that incorporates two key functional groups, each imparting characteristic properties. The aromatic sulfonic acid moiety is a cornerstone of organic chemistry. atamankimya.comwikipedia.org Aromatic sulfonic acids are organosulfur compounds known for their strong acidity, often comparable to mineral acids like sulfuric acid. thegoodscentscompany.com This acidity makes them valuable as catalysts in a variety of organic transformations, including esterification and dehydration reactions. thegoodscentscompany.com The presence of the sulfonic acid group (—SO₃H) also typically confers high water solubility to the molecule.

The synthesis of aromatic sulfonic acids is most commonly achieved through sulfonation, an electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org This process typically involves treating an aromatic compound with a sulfonating agent such as concentrated sulfuric acid or sulfur trioxide. researchgate.netthieme-connect.de

On the other hand, the benzoyl group, a C₆H₅CO- moiety, places this compound within the family of benzophenones and their derivatives. acs.org Benzoyl-substituted compounds are widely recognized for their applications as photoinitiators in polymer chemistry, fragrance enhancers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The carbonyl group in the benzoyl substituent is a key feature, participating in various nucleophilic addition and substitution reactions. The synthesis of such compounds often involves Friedel-Crafts acylation, where an aromatic ring is acylated with benzoyl chloride or a related derivative. google.comprepchem.com

Benzenemethanesulfonic acid, 4-benzoyl- is specifically a derivative of benzenemethanesulfonic acid, distinguishing it from benzenesulfonic acids where the sulfonic acid group is directly attached to the aromatic ring. The intervening methylene (B1212753) group (-CH₂-) in benzenemethanesulfonic acid can influence the electronic properties and reactivity of both the aromatic ring and the sulfonic acid group.

| Functional Group Family | Key Structural Feature | General Properties | Common Synthetic Route |

|---|---|---|---|

| Aromatic Sulfonic Acids | -SO₃H directly on aryl ring | Strong acidity, water solubility | Electrophilic Aromatic Sulfonation |

| Benzenemethanesulfonic Acids | -CH₂SO₃H on aryl ring | Strong acidity, altered electronic effects | Sulfonation of alkylbenzenes or nucleophilic substitution |

| Benzoyl-Substituted Compounds | -C(=O)C₆H₅ on a molecule | Photoreactivity, electrophilic carbonyl carbon | Friedel-Crafts Acylation |

Significance in Contemporary Organic Synthesis and Methodology Development

While specific research on Benzenemethanesulfonic acid, 4-benzoyl- is not extensively documented, its structural motifs suggest considerable potential in modern organic synthesis. The combination of a photo-activatable benzoyl group and a water-soluble, strongly acidic methanesulfonic acid group in a single molecule opens avenues for novel applications.

One area of significance is in the development of water-soluble photoinitiators. The benzophenone (B1666685) core is a well-established chromophore used for initiating polymerization reactions upon UV irradiation. atamankimya.com However, many benzophenone derivatives are poorly soluble in aqueous media. The presence of the methanesulfonic acid group would impart water solubility, making it potentially useful for polymerization in aqueous systems, a key aspect of green chemistry initiatives. A related compound, Benzophenone-4, which is a substituted benzenesulfonic acid, is used as a UV absorber in sunscreens and to protect products from UV degradation, highlighting the utility of combining these two functional groups. atamankimya.com

Furthermore, this compound could serve as a bifunctional building block in organic synthesis. The sulfonic acid group can be converted into other functional groups such as sulfonamides or sulfonate esters, while the carbonyl group of the benzoyl moiety can undergo reactions like reduction, olefination, or the formation of imines and enamines. This dual reactivity allows for the construction of complex molecular architectures.

The compound's strong acidity also positions it as a potential recoverable acid catalyst. If attached to a solid support, it could be used in heterogeneous catalysis, simplifying product purification and catalyst recycling. The lipophilic benzoyl group combined with the hydrophilic sulfonic acid group gives the molecule amphiphilic character, suggesting potential applications as a surfactant or in phase-transfer catalysis.

| Potential Application | Key Functional Group | Rationale | Example of a Related Application |

|---|---|---|---|

| Water-Soluble Photoinitiator | Benzoyl and Methanesulfonic acid | Combines UV absorption of benzophenone with water solubility from the sulfonic acid. | Benzophenone-4 is used as a water-soluble UV filter. |

| Bifunctional Synthetic Intermediate | Benzoyl and Methanesulfonic acid | Both functional groups can be selectively modified to build complex molecules. | Benzoyl chloride is a common source for the benzoyl group in synthesis. acs.org |

| Acid Catalyst | Methanesulfonic acid | Strong, organic-soluble acid for various catalytic transformations. | p-Toluenesulfonic acid is a widely used acid catalyst. thegoodscentscompany.com |

| Phase-Transfer Catalyst | Amphiphilic Structure | The molecule possesses both hydrophobic (benzoyl) and hydrophilic (sulfonic acid) parts. | Quaternary ammonium (B1175870) salts with long alkyl chains are common phase-transfer catalysts. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92681-66-8 |

|---|---|

Molecular Formula |

C14H12O4S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

(4-benzoylphenyl)methanesulfonic acid |

InChI |

InChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18/h1-9H,10H2,(H,16,17,18) |

InChI Key |

BXULOTXWHJFUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of Benzenemethanesulfonic Acid, 4 Benzoyl

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The mechanism proceeds in two principal steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.com

For benzenemethanesulfonic acid, 4-benzoyl-, the existing substituents determine the regioselectivity and rate of further electrophilic attack. Both the benzoyl group (-CO-C₆H₅) and the methanesulfonic acid group (-SO₃H) are electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. chemistrysteps.com

Furthermore, both of these groups are meta-directors. This means they direct incoming electrophiles to the positions meta to themselves on the aromatic ring. This directional preference is due to the distribution of partial positive charges in the resonance structures of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the deactivating group, which is highly unfavorable. In contrast, attack at the meta position avoids this destabilizing arrangement.

Given that the benzoyl and methanesulfonic acid groups are in a para relationship, the positions meta to the benzoyl group are ortho to the methanesulfonic acid group, and the positions meta to the methanesulfonic acid group are ortho to the benzoyl group. Therefore, a new electrophile will be directed to the positions labeled 2 and 6 or 3 and 5 on the benzene ring.

Role of the Sulfonic Acid Group in Reactivity

The sulfonic acid group (-SO₃H) plays a crucial role in the reactivity of benzenemethanesulfonic acid, 4-benzoyl-. As a strongly electron-withdrawing group, it significantly deactivates the benzene ring, making electrophilic aromatic substitution reactions slower and requiring more forcing conditions compared to unsubstituted benzene. chemistrysteps.com

A key characteristic of the sulfonation reaction is its reversibility. chemistrysteps.comlibretexts.org This property allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis. youtube.com By introducing a sulfonic acid group at a specific position, that position is protected from attack by other electrophiles. After subsequent reactions have been carried out at other positions, the sulfonic acid group can be removed by treatment with dilute aqueous acid. youtube.com

In the context of benzenemethanesulfonic acid, 4-benzoyl-, the presence of the sulfonic acid group not only influences the regioselectivity of further substitutions but also imparts increased water solubility to the molecule. The sulfonic acid group is known to enhance the high-temperature stability of related polymers in aqueous solutions. taylorandfrancis.com

Reaction Kinetics and Thermodynamics

The kinetics of electrophilic aromatic substitution on benzenemethanesulfonic acid, 4-benzoyl- are significantly slower than those for benzene. This is a direct consequence of the deactivating nature of both the benzoyl and methanesulfonic acid groups. These groups increase the activation energy of the rate-determining step, which is the formation of the arenium ion. masterorganicchemistry.com

The table below provides a qualitative comparison of the relative reaction rates for electrophilic aromatic substitution on benzene, a monosubstituted deactivated ring, and a disubstituted deactivated ring like benzenemethanesulfonic acid, 4-benzoyl-.

| Compound | Substituents | Relative Rate of Nitration |

| Benzene | None | 1 |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ |

| 1,3-Dinitrobenzene | Two -NO₂ | ~10⁻¹² |

| Benzenemethanesulfonic acid, 4-benzoyl- | -CO-C₆H₅, -SO₃H | Significantly < 1 (estimated) |

Acid-Base Equilibria and Speciation Studies

Benzenemethanesulfonic acid, 4-benzoyl- possesses a strongly acidic sulfonic acid group. Sulfonic acids are generally strong acids, with pKa values typically in the range of -1 to -3. This means that in aqueous solution, the sulfonic acid group will be almost completely deprotonated to form the sulfonate anion (-SO₃⁻) across a wide pH range.

The speciation of benzenemethanesulfonic acid, 4-benzoyl- in solution is therefore highly dependent on the pH. At very low pH values, the sulfonic acid group will be predominantly in its protonated form (-SO₃H). As the pH increases, it will deprotonate to form the sulfonate anion. A study on the related compound 4-benzoylbenzoic acid, which has a carboxylic acid group instead of a sulfonic acid group, found a pKa of 3.41 ± 0.04 for the carboxylic acid. rsc.org Given that sulfonic acids are significantly stronger than carboxylic acids, the pKa of the sulfonic acid group in benzenemethanesulfonic acid, 4-benzoyl- is expected to be much lower.

The protonation state of the molecule can influence its physical and chemical properties, such as its solubility and its interaction with other molecules. The speciation can be studied using techniques like UV-Vis spectroscopy and NMR spectroscopy, which can distinguish between the protonated and deprotonated forms of the molecule. rsc.org

The equilibrium for the deprotonation of the sulfonic acid can be represented as follows:

C₆H₄(COC₆H₅)(CH₂SO₃H) ⇌ C₆H₄(COC₆H₅)(CH₂SO₃⁻) + H⁺

The acid dissociation constant (Ka) for this equilibrium is a measure of the acid's strength. youtube.com

| Species | pH Range of Predominance |

| Protonated form (-SO₃H) | Very low pH |

| Deprotonated form (-SO₃⁻) | Most physiological and environmental pHs |

Advanced Spectroscopic and Structural Elucidation of Benzenemethanesulfonic Acid, 4 Benzoyl

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Benzenemethanesulfonic acid, 4-benzoyl- (C₁₄H₁₂O₄S). This technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the exact molecular formula.

For Benzenemethanesulfonic acid, 4-benzoyl-, the expected exact mass of the molecular ion [M]⁺ can be calculated. In negative ion mode, which is common for acidic compounds, the deprotonated molecule [M-H]⁻ would be observed.

Fragmentation Pattern Analysis: The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. While direct spectral data for this specific compound is not widely published, the fragmentation pattern can be predicted based on its functional groups and studies of similar molecules like N-benzoyl aromatic sulfonamides and benzoic acid. nist.govdocbrown.info Key fragmentation pathways would likely involve:

Cleavage of the C-S bond: This would lead to the formation of a stable benzoyl-substituted benzyl (B1604629) cation or radical and a sulfonyl-containing fragment.

Loss of SO₃: Desulfonation is a common fragmentation pathway for sulfonic acids, which would result in a significant peak corresponding to the rest of the molecule.

Benzoyl group fragmentation: The benzoyl moiety can fragment to produce the characteristic benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

Loss of water: The sulfonic acid group may lose a water molecule under certain conditions.

Table 1: Predicted HRMS Fragmentation Data for Benzenemethanesulfonic Acid, 4-Benzoyl-

| Predicted Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [C₆H₅CO]⁺ | C₇H₅O | 105.0335 |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 |

| [M-SO₃]⁺ | C₁₄H₁₂O | 196.0888 |

Note: The table contains predicted values based on the fragmentation of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in Benzenemethanesulfonic acid, 4-benzoyl-.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons.

The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. researchgate.net The substitution pattern would lead to complex splitting patterns (doublets, triplets, or multiplets). The protons adjacent to the electron-withdrawing benzoyl and sulfonyl groups would be shifted downfield.

The methylene protons (Ar-CH₂-SO₃H) would appear as a singlet, likely in the range of 4.0-5.0 ppm, due to the influence of the adjacent aromatic ring and the sulfonic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show unique signals for each carbon atom in a different chemical environment.

The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm.

The aromatic carbons would appear between 120 and 150 ppm. The carbons directly attached to the carbonyl group, the methylene group, and the other benzene ring (ipso-carbons) would have distinct chemical shifts.

The methylene carbon would likely resonate between 50 and 60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzenemethanesulfonic acid, 4-benzoyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅CO-) | 7.4 - 7.8 (m) | 128 - 138 |

| Aromatic Protons (-C₆H₄CH₂-) | 7.3 - 7.9 (m) | 127 - 145 |

| Methylene Protons (-CH₂-) | 4.0 - 5.0 (s) | 50 - 60 |

Note: The table contains predicted chemical shift ranges based on data from analogous compounds such as 4-benzoyl benzoic acid and various sulfonamides. spectrabase.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Sulfonic Acid Group (-SO₃H): This group gives rise to strong and characteristic absorption bands. The S=O stretching vibrations are typically observed in the 1350-1450 cm⁻¹ (asymmetric) and 1150-1250 cm⁻¹ (symmetric) regions. The S-O stretching is found around 1000-1100 cm⁻¹, and the broad O-H stretching of the acid appears in the 2500-3300 cm⁻¹ region. nist.govresearchgate.netnist.gov

Carbonyl Group (C=O): The benzoyl group's carbonyl stretch is a strong, sharp band typically found in the 1650-1680 cm⁻¹ region. researchgate.net

Aromatic Rings (C=C): The C=C stretching vibrations within the benzene rings appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the rings are observed above 3000 cm⁻¹.

Methylene Group (-CH₂-): The C-H stretching vibrations of the methylene group would be expected around 2850-2960 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H stretch | 2500 - 3300 (broad) |

| S=O asymmetric stretch | 1350 - 1450 | |

| S=O symmetric stretch | 1150 - 1250 | |

| S-O stretch | 1000 - 1100 | |

| Carbonyl (C=O) | C=O stretch | 1650 - 1680 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 |

Note: Data compiled from spectra of related sulfonic acids and benzoyl-containing compounds. researchgate.netresearchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the benzoyl group in this molecule. The benzophenone-like structure is a strong chromophore.

Based on studies of the closely related 4-benzoylbenzoic acid (4BBA), two main absorption bands are expected. researchgate.netrsc.org

An intense band (I-band or π → π* transition) is expected around 260-265 nm, associated with the electronic transitions within the aromatic system.

A weaker, lower-energy band (II-band or n → π* transition) is anticipated in the 320-360 nm range, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

The position and intensity of these bands can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of the sulfonic acid group can affect the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Maxima

| Transition Type | Expected Wavelength (λₘₐₓ) | Description |

|---|---|---|

| π → π* | ~260 - 265 nm | Intense absorption band |

Note: Wavelengths are based on experimental data for the analogous compound 4-benzoylbenzoic acid. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The dihedral angles between the two aromatic rings and the orientation of the methylene sulfonic acid group. For instance, the two aromatic rings are likely to be non-coplanar. nih.gov

Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice would be dominated by strong hydrogen bonds involving the sulfonic acid group. These O-H···O=S hydrogen bonds would likely form extensive networks, linking adjacent molecules and stabilizing the crystal structure. Weaker C-H···O interactions may also be present.

Table 5: Illustrative Crystallographic Data from a Related Sulfonamide Compound (4-Benzenesulfonamidobenzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2050 |

| b (Å) | 37.726 |

| c (Å) | 7.3781 |

| β (°) | 117.510 |

Note: This data is for 4-Benzenesulfonamidobenzoic acid and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Studies on Benzenemethanesulfonic Acid, 4 Benzoyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Benzenemethanesulfonic acid, 4-benzoyl-. These calculations provide a theoretical framework for understanding its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov For Benzenemethanesulfonic acid, 4-benzoyl-, the benzoyl group and the sulfonic acid group, both being electron-withdrawing, would influence the electron distribution across the aromatic rings and affect the energies of these frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, different colors represent different values of electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For Benzenemethanesulfonic acid, 4-benzoyl-, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonyl group (–SO₃H) and the carbonyl group (C=O), indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the sulfonic acid group would exhibit a strong positive potential, highlighting its acidic nature.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies calculated using methods like DFT can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. These theoretical predictions are crucial for the characterization of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic signatures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3400-3500 | Sulfonic acid O-H stretch |

| ν(C=O) | 1685 | 1660-1690 | Benzoyl C=O stretch |

| νasym(SO₂) | 1350 | 1340-1360 | Asymmetric SO₂ stretch |

| νsym(SO₂) | 1170 | 1150-1180 | Symmetric SO₂ stretch |

Molecular Dynamics Simulations, including Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Benzenemethanesulfonic acid, 4-benzoyl-, MD simulations are particularly useful for investigating its behavior in a solvent, such as water. These simulations can provide detailed insights into the solvation process by modeling the interactions between the solute and solvent molecules. nih.gov

The simulations would track the formation of hydrogen bonds between the polar sulfonate head and water molecules, as well as the hydrophobic interactions of the aromatic rings. This information is critical for understanding the solubility and transport properties of the molecule in aqueous environments. By analyzing the trajectories of the atoms, properties such as the radial distribution function can be calculated to describe the structure of the solvation shell around different parts of the molecule. researchgate.net

Theoretical Calculations of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in solution. Theoretical calculations can provide a reliable prediction of pKa values, which is especially useful when experimental measurements are difficult. The calculation typically involves a thermodynamic cycle that separates the dissociation process into gas-phase and solvation energy components.

Quantum chemical methods are used to calculate the Gibbs free energy change for the deprotonation of the molecule in the gas phase. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are then used to calculate the free energy of solvation for both the acidic form (AH) and its conjugate base (A⁻). Combining these energy values allows for the calculation of the pKa. For Benzenemethanesulfonic acid, 4-benzoyl-, the strong electron-withdrawing nature of both the benzoyl and sulfonyl groups is expected to result in a low pKa value, indicating a strong acid.

| Energy Component | Value (kcal/mol) |

|---|---|

| Gas-phase Gibbs Free Energy of Dissociation (ΔG°gas) | 320.0 |

| Solvation Free Energy of Acid (ΔG°solv(AH)) | -15.0 |

| Solvation Free Energy of Conjugate Base (ΔG°solv(A⁻)) | -75.0 |

| Calculated pKa | -1.8 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For Benzenemethanesulfonic acid, 4-benzoyl-, theoretical methods can be used to study various potential reactions, such as electrophilic aromatic substitution or reactions involving the sulfonic acid group.

By calculating the energies of the transition states, chemists can determine the activation energy for a given reaction step, which is crucial for understanding the reaction kinetics. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This level of detail is often inaccessible through experimental methods alone and is vital for designing new synthetic routes or understanding the degradation pathways of the compound.

Derivatization Strategies Involving Benzenemethanesulfonic Acid, 4 Benzoyl

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net This process can improve chromatographic performance, enhance ionization efficiency, and increase sensitivity. researchgate.net For benzenemethanesulfonic acid, 4-benzoyl-, derivatization primarily targets the polar sulfonic acid group to improve its behavior in common analytical systems like reversed-phase chromatography and mass spectrometry.

Benzoylation is a chemical reaction that introduces a benzoyl group (C₆H₅CO-) into a molecule, typically by reacting a compound containing an active hydrogen (found in amines, phenols, or alcohols) with a benzoylating agent like benzoyl chloride. medcraveonline.comunacademy.com This process is often carried out under basic conditions, a method known as the Schotten-Baumann reaction. medcraveonline.comuomustansiriyah.edu.iq The primary purpose of benzoylation in analytical chemistry is to convert polar, non-volatile compounds into less polar, more volatile derivatives that are easier to analyze by techniques such as gas chromatography. researchgate.net

For benzenemethanesulfonic acid, 4-benzoyl-, direct benzoylation using benzoyl chloride is not a typical strategy for derivatization, as the molecule itself lacks the requisite active hydrogen-containing functional groups like primary/secondary amines or hydroxyls. However, the principles of benzoylation are highly relevant in the broader context of analytical derivatization. Benzoyl chloride is a widely used derivatization reagent for a multitude of analytes, particularly for enhancing detection in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.govnih.gov For instance, biogenic amines and various neurochemicals can be benzoylated to improve their chromatographic retention and increase their detectability. nih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity can be limited by the poor ionization efficiency of certain analytes. Chemical derivatization can significantly enhance MS detection by introducing a functional group that is easily ionized or that directs fragmentation in a predictable manner. researchgate.netnih.gov

For a molecule like benzenemethanesulfonic acid, 4-benzoyl-, derivatization can be employed to improve its response in both positive and negative ion modes. Strategies include:

Charge-Reversal Derivatization : The sulfonic acid group, which is typically analyzed in negative ion mode, can be converted into a derivative with a permanent positive charge. This "charge-reversal" can lead to dramatic improvements in sensitivity in positive ion mode electrospray ionization (ESI-MS). researchgate.net For example, reagents bearing a quaternary ammonium (B1175870) or pyridinium (B92312) group can be used to form sulfonate esters, significantly boosting the signal-to-noise ratio. researchgate.net

Enhancing Fragmentation : Derivatization can introduce tags that produce specific and high-intensity fragment ions upon collision-induced dissociation (CID), which is useful for selected reaction monitoring (SRM) experiments. nih.govresearchgate.net

A study on peptide analysis demonstrated that derivatization of the N-terminus with 4-formyl-benzenesulfonic acid (FBSA) improved the production of b- and y-ions in both positive and negative ion modes, facilitating more accurate sequence assignment. nih.gov Similarly, derivatizing the sulfonic acid moiety of 4-benzoyl-benzenemethanesulfonic acid could be tailored to enhance its detection and structural elucidation in complex matrices.

The high polarity of the sulfonic acid group in benzenemethanesulfonic acid, 4-benzoyl- makes it challenging for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC), where it may elute early with poor retention and peak shape. Derivatization can mitigate these issues by converting the polar sulfonic acid into a less polar group, thereby improving its interaction with the nonpolar stationary phase. researchgate.netnih.gov

Common derivatization approaches for improving chromatographic separation of sulfonic acids include:

Esterification : The sulfonic acid can be converted into a sulfonate ester (e.g., methyl, ethyl, or benzyl (B1604629) esters). This transformation neutralizes the acidic proton and significantly reduces the molecule's polarity, leading to better retention and peak symmetry in RP-HPLC.

Conversion to Sulfonamides : Reaction of the corresponding sulfonyl chloride with a primary or secondary amine yields a sulfonamide. This also reduces polarity compared to the parent sulfonic acid.

These derivatization techniques are crucial for the accurate quantification of sulfonic acids and their esters, especially when monitoring for potentially genotoxic impurities in pharmaceutical ingredients. nih.govgoogle.com For example, methods have been developed to determine methyl and ethyl methanesulfonate (B1217627) by derivatizing them with reagents like N,N-diethyldithiocarbamate, which allows for sensitive detection by HPLC with ultraviolet (UV) detection. nih.gov

| Derivatization Goal | Target Moiety | Potential Reaction | Resulting Derivative | Analytical Benefit |

| Improved MS Sensitivity | Sulfonic Acid | Esterification with a charge-tagged alcohol | Quaternary ammonium sulfonate ester | Enhanced positive mode ionization, high sensitivity. researchgate.net |

| Improved MS Fragmentation | Sulfonic Acid | Amidation with a specific amine | Sulfonamide | Predictable fragmentation patterns for SRM. nih.gov |

| Improved GC Analysis | Sulfonic Acid | Conversion to a more volatile ester | Methyl or Ethyl Sulfonate | Increased volatility for gas chromatography. |

| Improved RP-HPLC Separation | Sulfonic Acid | Esterification | Benzyl Sulfonate | Increased retention, improved peak shape. researchgate.netnih.gov |

Synthesis of Novel Benzoyl-Sulfonic Acid Derivatives

Benzenemethanesulfonic acid, 4-benzoyl- serves as a versatile scaffold for the synthesis of new chemical entities. Modifications can be directed at either the benzoyl group or the sulfonic acid moiety to create a library of derivatives with diverse physicochemical and biological properties.

The carbonyl group of the benzoyl moiety is a prime target for chemical modification. Its reactivity allows for a wide range of transformations to introduce structural diversity. For instance, the synthesis of novel imidazole (B134444) derivatives designed as colchicine (B1669291) binding site inhibitors has involved modifications to a benzoyl group attached to the imidazole core, demonstrating the importance of this moiety in generating potent bioactive compounds. nih.gov

Potential modifications include:

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a new chiral center and a hydroxyl group for further functionalization.

Reductive Amination : The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Wittig Reaction : The carbonyl oxygen can be replaced with a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

Grignard/Organolithium Reactions : Addition of organometallic reagents to the ketone yields tertiary alcohols, providing a route to introduce various alkyl or aryl substituents.

The sulfonic acid group is readily converted into other functional groups, making it a valuable handle for derivatization. The most common strategy involves its conversion to a sulfonyl chloride, which is a highly reactive intermediate.

Key synthetic pathways include:

Synthesis of Sulfonamides : The sulfonyl chloride intermediate can react with a wide array of primary and secondary amines to produce a diverse library of sulfonamides. Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. mdpi.com For example, novel benzenesulfonamide-imidazole hybrids have been synthesized and evaluated for their activity against multidrug-resistant bacteria. mdpi.com

Synthesis of Sulfonate Esters : Reaction of the sulfonyl chloride with alcohols or phenols yields sulfonate esters. This transformation is useful not only for analytical derivatization but also for modifying the compound's properties, such as lipophilicity.

Synthesis of N-Acyl-amino Acid Derivatives : The synthesis of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was achieved by acylating L-valine with a substituted benzoyl chloride that also contained a sulfonyl group. mdpi.com A similar approach could be applied by first converting the sulfonic acid of the target molecule into a sulfonyl chloride and then reacting it with an amino acid.

These synthetic strategies enable the creation of new molecular entities based on the benzenemethanesulfonic acid, 4-benzoyl- scaffold, opening avenues for the development of compounds with tailored properties.

| Starting Moiety | Key Intermediate | Reagent Example | Product Class |

| Sulfonic Acid | Sulfonyl Chloride | Ammonia or Primary/Secondary Amine | Sulfonamides mdpi.com |

| Sulfonic Acid | Sulfonyl Chloride | Alcohol or Phenol | Sulfonate Esters |

| Benzoyl (Ketone) | N/A | Sodium Borohydride | Secondary Alcohol |

| Benzoyl (Ketone) | N/A | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Benzoyl (Ketone) | Imine Intermediate | Ammonia/H₂ + Catalyst | Primary Amine |

Mechanistic Aspects of Derivatization Reactions

The presence of two deactivating groups on the benzene (B151609) ring renders it significantly less susceptible to electrophilic aromatic substitution (EAS). The benzoyl group, a meta-director, and the methanesulfonic acid group, also a meta-director, create a complex pattern of reactivity. The positions ortho and para to one group are meta to the other, leading to competing directing effects. However, the strong deactivation of the ring makes forcing conditions necessary for any EAS reaction to proceed.

Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. Derivatization is more commonly achieved through reactions at the existing functional groups.

Reactions at the Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the formation of various derivatives such as oximes, hydrazones, and semicarbazones. The general mechanism for these reactions is a nucleophilic addition-elimination.

The reaction is typically catalyzed by acid. bham.ac.uknih.gov The mechanism involves an initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nitrogen nucleophile (from hydroxylamine, hydrazine, etc.) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the final C=N double-bonded product. bham.ac.ukkhanacademy.org The rate-determining step of this reaction is dependent on the pH of the reaction medium. bham.ac.uk

Table 1: General Mechanism of Oxime and Hydrazone Formation

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The nitrogen atom of the amine derivative (e.g., hydroxylamine, hydrazine) attacks the carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate. |

| 4. Dehydration | The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. |

| 5. Deprotonation | A base removes a proton from the nitrogen atom, forming the C=N double bond of the oxime or hydrazone. |

This table provides a generalized mechanism for the formation of oximes and hydrazones from carbonyl compounds.

The electron-withdrawing nature of the 4-methanesulfonic acid group is expected to influence the reactivity of the carbonyl group. By withdrawing electron density from the aromatic ring, it can slightly increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can undergo derivatization, most notably through esterification to form sulfonates. The mechanism of esterification of sulfonic acids is complex and can proceed through different pathways depending on the reaction conditions and the alcohol used.

One possible pathway involves the protonation of the sulfonic acid, followed by nucleophilic attack by the alcohol. This can proceed via an SN1-like mechanism involving a sulfonylium cation intermediate, or an SN2-like mechanism. The Fischer esterification mechanism, common for carboxylic acids, involves protonation of the carbonyl oxygen, which is not directly applicable here. However, acid catalysis is generally required to facilitate the reaction. masterorganicchemistry.comchemguide.co.uk

Another key aspect of the sulfonic acid group is the reversibility of the sulfonation reaction. chemistrysteps.com Under conditions of dilute acid and heat, the sulfonic acid group can be removed from the aromatic ring, which can be a consideration in designing synthetic routes.

Table 2: Potential Mechanistic Pathways for Sulfonate Ester Formation

| Mechanism Type | Key Intermediate/Transition State | Description |

| SN1-like | Sulfonylium cation (R-SO2+) | The sulfonic acid is protonated, and loss of water leads to a highly reactive sulfonylium cation, which is then attacked by the alcohol. |

| SN2-like | Pentacoordinate sulfur transition state | The alcohol attacks the sulfur atom directly, with the hydroxyl group of the sulfonic acid acting as a leaving group after protonation. |

This table outlines plausible mechanistic pathways for the esterification of benzenesulfonic acid derivatives.

Detailed kinetic studies and computational analysis would be necessary to definitively determine the predominant mechanism for the esterification of Benzenemethanesulfonic acid, 4-benzoyl- under specific reaction conditions.

Applications of Benzenemethanesulfonic Acid, 4 Benzoyl in Advanced Organic Synthesis

Role as a Reagent or Intermediate in Complex Molecule Synthesis

There is no available scientific literature detailing the use of Benzenemethanesulfonic acid, 4-benzoyl- as a specific reagent or key intermediate in the synthesis of complex molecules. While benzophenone (B1666685) derivatives are frequently used as precursors in the synthesis of pharmaceuticals and other complex organic structures, the role of this specific sulfonated compound has not been described. nih.gov The presence of the sulfonic acid group imparts water solubility, which could theoretically make it a useful building block in aqueous-phase synthesis, but no such examples have been documented.

Catalytic Applications in Organic Transformations

No specific studies demonstrating the use of Benzenemethanesulfonic acid, 4-benzoyl- as a catalyst in organic transformations were found. While organic sulfonic acids are a well-established class of catalysts, research has focused on other variants like methanesulfonic acid or p-toluenesulfonic acid. researchgate.net

The sulfonic acid group in Benzenemethanesulfonic acid, 4-benzoyl- suggests it could function as a Brønsted acid catalyst. Such catalysts are crucial for reactions like esterification, alkylation, and acylation. mdpi.com However, there are no specific research findings or data tables in the available literature that investigate or confirm the catalytic activity, efficiency, or substrate scope of Benzenemethanesulfonic acid, 4-benzoyl- in any acid-catalyzed organic reactions.

Use in Functional Material Synthesis

The synthesis of functional materials often incorporates molecules with specific properties. For instance, the benzophenone moiety is a well-known photoinitiator used in the synthesis of polymers through UV curing. researchgate.net The sulfonic acid group can be used to introduce conductivity or hydrophilicity into materials. Despite these potential applications suggested by its structure, no published research could be found that describes the use of Benzenemethanesulfonic acid, 4-benzoyl- in the synthesis of any functional materials.

Environmental Fate and Transformation Studies Academic Perspectives

Photochemical Degradation Pathways, particularly as an Environmentally Relevant Chromophore

Benzenemethanesulfonic acid, 4-benzoyl-, with its benzophenone (B1666685) core, is expected to be an environmentally relevant chromophore, meaning it can absorb light, particularly in the UV spectrum. This characteristic is central to its primary environmental degradation pathway: photochemical degradation. While direct studies on Benzenemethanesulfonic acid, 4-benzoyl- are limited, research on structurally similar compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), provides significant insights into the potential mechanisms.

Photodegradation can occur through two principal routes: direct and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical breakdown. For analogous compounds like PBSA, direct photolysis is a major pathway for elimination in sunlit surface waters. The process is initiated by the formation of an excited triplet state and a radical cation upon light absorption. Key degradation pathways identified for PBSA that are likely relevant for Benzenemethanesulfonic acid, 4-benzoyl- include desulfonation and cleavage of the aromatic ring structure.

Indirect Photolysis: This pathway is mediated by photosensitizers present in the water, such as nitrate (B79036) and dissolved organic matter, which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive species then attack and degrade the target compound. While indirect photolysis can contribute to the degradation of similar sulfonic acid compounds, its importance for Benzenemethanesulfonic acid, 4-benzoyl- in natural waters is likely dependent on the concentration of photosensitizers. In many natural surface waters, the concentration of these sensitizers may be too low for indirect photolysis to be the dominant degradation process.

The table below summarizes the key aspects of photochemical degradation pathways anticipated for Benzenemethanesulfonic acid, 4-benzoyl-, based on studies of analogous compounds.

| Degradation Pathway | Description | Key Intermediates/Products (Anticipated) | Environmental Significance |

| Direct Photolysis | Molecule directly absorbs light, leading to excitation and bond cleavage. | Excited triplet state, radical cation, desulfonated products, ring cleavage products. | Likely the primary degradation pathway in sunlit surface waters. |

| Indirect Photolysis | Degradation is mediated by reactive oxygen species generated by other light-absorbing substances. | Hydroxylated derivatives, ring-opened intermediates. | Contribution depends on the concentration of photosensitizers in the water body. |

Biotransformation and Biodegradation Mechanisms

The biological transformation and degradation of Benzenemethanesulfonic acid, 4-benzoyl- are critical for its removal from environments where light penetration is limited, such as in soils, sediments, and wastewater treatment plants. The presence of the sulfonic acid group generally increases the water solubility of aromatic compounds, which can influence their bioavailability and subsequent biodegradation.

Research on the biodegradation of other benzenesulfonic acids provides a foundational understanding of the likely mechanisms for Benzenemethanesulfonic acid, 4-benzoyl-. Studies on Alcaligenes sp. have shown that the initial step in the degradation of benzene (B151609) sulfonic acid involves enzymatic desulfonation. This process, often requiring molecular oxygen and NAD(P)H, removes the sulfonate group, yielding a catechol intermediate. This catechol can then undergo ring cleavage, breaking down the aromatic structure into smaller, more readily metabolizable organic acids.

The biotransformation of Benzenemethanesulfonic acid, 4-benzoyl- is likely to follow a similar pathway, as summarized in the table below.

| Biotransformation Step | Enzymatic Process | Key Reactants/Cofactors | Intermediate Products | Final Products (Mineralization) |

| Initial Attack | Transport into the microbial cell. | - | - | - |

| Desulfonation | Dioxygenase-mediated removal of the sulfonate group. | O₂, NAD(P)H | Catechol derivative | - |

| Aromatic Ring Cleavage | Catechol dioxygenase action. | O₂ | Aliphatic organic acids | Carbon dioxide, water, sulfate |

Interactions with Environmental Matrices

The fate and transport of Benzenemethanesulfonic acid, 4-benzoyl- in the environment are significantly influenced by its interactions with various environmental matrices, including soil, sediment, and dissolved organic matter. The sorption of organic compounds to these matrices is governed by factors such as their hydrophobicity and the potential for ionic interactions.

For compounds like Benzenemethanesulfonic acid, 4-benzoyl-, which contains both a relatively lipophilic benzophenone structure and a hydrophilic sulfonic acid group, the interaction with environmental matrices is complex. The sulfonic acid moiety is expected to be largely ionized at typical environmental pH levels, imparting a negative charge to the molecule. This can lead to repulsive forces with negatively charged soil and sediment surfaces, potentially limiting sorption.

Biofilms, which are communities of microorganisms attached to surfaces, can also play a crucial role. They may act as accumulators of compounds like benzophenone-4, effectively sequestering them from the water column and potentially enhancing their biodegradation. nih.govacs.orgresearchgate.netupc.edu

The potential interactions of Benzenemethanesulfonic acid, 4-benzoyl- with environmental matrices are outlined in the table below.

| Environmental Matrix | Primary Interaction Mechanism | Influencing Factors | Potential Outcome |

| Soil/Sediment | Sorption to organic carbon; potential for ionic repulsion from negatively charged clay surfaces. | Organic carbon content, pH, ionic strength of the water. | Moderate to low sorption, with potential for leaching into groundwater. |

| Dissolved Organic Matter | Association with dissolved humic and fulvic acids. | Concentration and character of dissolved organic matter. | Increased apparent solubility and mobility in aquatic systems. |

| Biofilms | Accumulation within the biofilm matrix. | Biofilm density and composition. | Sequestration from the water column and potential for enhanced biodegradation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.